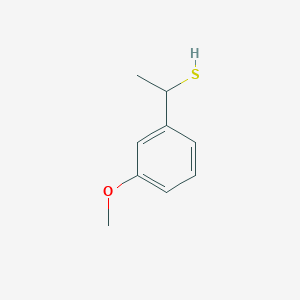

1-(3-Methoxyphenyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDOSWORAKPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 3 Methoxyphenyl Ethane 1 Thiol

Reactions of the Sulfhydryl Functional Group

The sulfhydryl group is the most reactive site in 1-(3-methoxyphenyl)ethane-1-thiol, participating in a range of reactions that are characteristic of thiols. These include oxidative transformations and nucleophilic substitutions.

Oxidative Transformations

The sulfur atom in the sulfhydryl group of 1-(3-methoxyphenyl)ethane-1-thiol can exist in various oxidation states, leading to the formation of several classes of oxidized products.

The oxidation of thiols to disulfides is a fundamental and common reaction. chemrxiv.org In the case of 1-(3-methoxyphenyl)ethane-1-thiol, this transformation results in the formation of a disulfide bridge, linking two molecules of the parent thiol. This reaction can be achieved using a variety of mild oxidizing agents. masterorganicchemistry.com The general mechanism involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond. youtube.com This process is of significant importance in biological systems, particularly in the context of protein folding where disulfide bridges between cysteine residues play a crucial structural role. youtube.comnih.gov The formation of disulfides can be reversible, with reducing agents capable of cleaving the S-S bond to regenerate the thiols. youtube.com

The thiol-disulfide exchange is a dynamic process where a thiolate anion attacks a disulfide bond. nih.govnih.gov This exchange is a key reaction in many biological processes and is catalyzed by enzymes in vivo. nih.gov

Further oxidation of the sulfur atom in 1-(3-methoxyphenyl)ethane-1-thiol or its corresponding disulfide can lead to the formation of sulfoxides, sulfones, and thiosulfonates. biosynth.comontosight.ai The synthesis of sulfoxides involves the addition of a single oxygen atom to the sulfur, while sulfones are formed by the addition of two oxygen atoms. organic-chemistry.orgorganic-chemistry.org

Various oxidizing agents can be employed to achieve these transformations, with the choice of reagent and reaction conditions often determining the final product. organic-chemistry.org For instance, hydrogen peroxide (H₂O₂) is a common oxidant used for the synthesis of both sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of sulfides to sulfoxides and sulfones. researchgate.net The oxidation of a sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom. researchgate.net

The following table summarizes common oxidizing agents and their typical products in the oxidation of thiols and sulfides:

| Oxidizing Agent | Typical Product(s) |

| Mild oxidants (e.g., I₂) | Disulfide masterorganicchemistry.com |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone organic-chemistry.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone researchgate.net |

| Oxone® | Sulfoxide, Sulfone researchgate.net |

This table is for general informational purposes and specific outcomes may vary based on reaction conditions and the substrate.

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are versatile oxidizing agents in organic synthesis. tcichemicals.comnih.gov These reagents are known for their mild reaction conditions and high selectivity. tcichemicals.com While their primary application is the oxidation of alcohols to aldehydes and ketones, they can also react with other functional groups, including thiols. tcichemicals.com The reaction of thiols with hypervalent iodine reagents can lead to various products, including disulfides, through an oxidative coupling mechanism. The specific outcome of the reaction can be influenced by the structure of the thiol and the reaction conditions employed.

Nucleophilic Reactivity

The sulfhydryl group of 1-(3-methoxyphenyl)ethane-1-thiol can be deprotonated to form a thiolate anion. Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com This nucleophilicity is exploited in various synthetic applications.

One of the most common reactions involving the nucleophilic character of thiols is S-alkylation. masterorganicchemistry.com Deprotonation of 1-(3-methoxyphenyl)ethane-1-thiol with a suitable base generates the corresponding thiolate, which can then readily react with an alkyl halide in a nucleophilic substitution reaction (typically Sₙ2) to form a thioether, also known as a sulfide. masterorganicchemistry.comontosight.ai This reaction is analogous to the Williamson ether synthesis for alcohols. masterorganicchemistry.com The choice of base is important, with common options including sodium hydride (NaH) or other strong bases. masterorganicchemistry.com The resulting thioethers are themselves important compounds with various applications and can be further functionalized, for instance, through oxidation to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org

S-Acylation for Thioester Formation

The thiol group of 1-(3-methoxyphenyl)ethane-1-thiol can be readily acylated to form the corresponding thioester. This S-acylation is a fundamental transformation, converting the thiol into a thioester, a functional group prevalent in organic synthesis and biochemistry. The reaction typically proceeds by treating the thiol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base.

The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the thiol, generating the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction, leading to the formation of the thioester and displacing a leaving group (e.g., chloride).

A representative reaction is the acylation with acetyl chloride to yield S-(1-(3-methoxyphenyl)ethyl) ethanethioate.

Table 1: Representative S-Acylation Reaction

| Reactant | Reagent | Product |

|---|

The synthesis of thioesters can also be achieved using carboxylic acids as the acylating agent, facilitated by coupling reagents that activate the carboxylic acid. nih.gov

Michael-type Addition to Unsaturated Systems (e.g., alkenes, vinyl sulfones)

The thiolate anion derived from 1-(3-methoxyphenyl)ethane-1-thiol is a soft nucleophile, making it an excellent candidate for Michael-type additions (conjugate additions) to α,β-unsaturated systems. This reaction forms a new carbon-sulfur bond at the β-position of the Michael acceptor. nih.gov

The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the active thiolate nucleophile. This thiolate then adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile. The resulting enolate intermediate is then protonated by the solvent or upon workup to give the final adduct.

Vinyl sulfones are particularly reactive Michael acceptors for thiol additions. libretexts.orgnih.gov The reaction of 1-(3-methoxyphenyl)ethane-1-thiol with a vinyl sulfone, for instance, proceeds efficiently to yield a β-thioalkyl sulfone. Similarly, addition to maleimides is a common strategy in bioconjugation, where the thiol adds across the double bond of the maleimide (B117702) ring. nih.govtocris.com

Table 2: Examples of Michael-type Addition Reactions

| Michael Acceptor | General Product Structure |

|---|---|

| α,β-Unsaturated Ketone | β-Thioether Ketone |

| Vinyl Sulfone | β-Thioether Sulfone |

The kinetics and mechanism of these additions can be influenced by the solvent, the nature of the base or initiator, and the specific thiol used. researchgate.net

Formation of Thioacetals and Dithianes with Carbonyl Compounds

Unlike dithiols such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) which form cyclic dithioacetals (dithiolanes and dithianes respectively) with carbonyl compounds, the reaction of a monothiol like 1-(3-methoxyphenyl)ethane-1-thiol follows a different path. organic-chemistry.orgyoutube.com In the presence of an acid catalyst (typically a Lewis acid like BF₃ or ZnCl₂), two equivalents of the thiol react with one equivalent of an aldehyde or ketone to form a dithioacetal. learncbse.inprinceton.edu

The reaction mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. The sulfur atom of the thiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate after deprotonation. organic-chemistry.org The hydroxyl group of the hemithioacetal is then protonated, converting it into a good leaving group (water). A second molecule of the thiol then attacks the resulting carbocation, and subsequent deprotonation yields the stable dithioacetal product.

These dithioacetals are valuable as protecting groups for carbonyls because they are stable to both acidic and basic conditions. learncbse.in

Radical Reactions and Thiyl Radical Generation

The sulfur-hydrogen bond in 1-(3-methoxyphenyl)ethane-1-thiol is relatively weak compared to carbon-hydrogen bonds, making it susceptible to homolytic cleavage to generate a thiyl radical. researchgate.net This 1-(3-methoxyphenyl)ethanethiyl radical is a key reactive intermediate in various radical-mediated transformations.

Generation of this thiyl radical can be achieved through several methods:

Hydrogen atom abstraction: Reaction with other radical species, often generated from initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can abstract the hydrogen atom from the S-H group. researchgate.net

Photolysis: Irradiation with UV light can provide the energy needed to cleave the S-H bond homolytically. leah4sci.com

One-electron oxidation: Chemical or electrochemical oxidation can remove an electron from the corresponding thiolate anion to produce the thiyl radical. researchgate.net

Once formed, the thiyl radical can participate in a variety of reactions, most notably addition to unsaturated systems like alkenes and alkynes, a process central to thiol-ene and thiol-yne "click" chemistry. nih.gov These radical additions are often rapid and efficient, proceeding via a chain mechanism.

Acid-Base Properties and Thiolate Anion Formation

Thiols are generally more acidic than their alcohol counterparts. Aromatic thiols, in particular, exhibit lower pKa values than aliphatic thiols due to the resonance stabilization of the resulting thiolate anion, where the negative charge can be delocalized into the aromatic ring. For various substituted aromatic thiols, pKa values typically fall in the range of 5 to 8. researchgate.netsielc.com

For 1-(3-methoxyphenyl)ethane-1-thiol, the presence of the electron-donating methoxy (B1213986) group on the ring would slightly decrease the acidity (increase the pKa) compared to unsubstituted thiophenol (pKa ~6.6), while the alkyl group at the benzylic position has a minor electronic effect. Therefore, the pKa of 1-(3-methoxyphenyl)ethane-1-thiol is estimated to be in the range of 6.5 to 7.5.

In the presence of a base, the thiol group is readily deprotonated to form the corresponding 1-(3-methoxyphenyl)ethane-1-thiolate anion. This anion is a potent nucleophile and is the active species in many of the reactions discussed, including S-acylation and Michael additions. The equilibrium between the thiol and thiolate is pH-dependent, a crucial factor in controlling the reactivity in aqueous or protic media. researchgate.net

Reactivity of the Aromatic Ring and Methoxy Group

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of 1-(3-methoxyphenyl)ethane-1-thiol contains two substituent groups: a 1-thioethyl group [-CH(SH)CH₃] at position 1 and a methoxy group [-OCH₃] at position 3. Both groups are ortho-, para-directors and activate the ring towards electrophilic aromatic substitution (EAS). bachem.com

Methoxy Group (-OCH₃): This is a strongly activating group due to the ability of the oxygen's lone pairs to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

Since both substituents direct to the same positions (C2, C4, and C6), their directing effects are cooperative. The methoxy group is a significantly stronger activating group than the alkyl-based thioethyl group, and thus its influence on the position of substitution is dominant. bachem.com

Substitution is therefore strongly favored at positions 2, 4, and 6. However, the position between the two existing substituents (C2) is sterically hindered. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the powerful methoxy directing group, respectively.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-1-(1-thioethyl)-3-methoxybenzene and 6-Nitro-1-(1-thioethyl)-3-methoxybenzene |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo-1-(1-thioethyl)-3-methoxybenzene and 6-Bromo-1-(1-thioethyl)-3-methoxybenzene |

Functional Group Interconversions of the Methoxy Moiety

The methoxy group (-OCH₃) on the aromatic ring of 1-(3-Methoxyphenyl)ethane-1-thiol can undergo several transformations, primarily involving its cleavage to a hydroxyl group or its modification through electrophilic or nucleophilic substitution reactions on the aromatic ring, influenced by its directing effects.

Ether Cleavage:

The most common interconversion of the methoxy group is its cleavage to form the corresponding phenol (B47542), 3-(1-mercaptoethyl)phenol. This transformation is typically achieved under strong acidic or nucleophilic conditions.

| Reagent | Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temperature | 3-(1-mercaptoethyl)phenol | A widely used and effective method for cleaving aryl methyl ethers. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3-(1-mercaptoethyl)phenol | A classic method, though it may require harsh conditions. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | 3-(1-mercaptoethyl)phenol | A milder alternative to traditional Lewis acids. |

This table presents potential reagents for the cleavage of the methoxy group based on general reactivity of aryl methyl ethers.

The choice of reagent is crucial to avoid unwanted side reactions, such as those involving the sensitive thiol group.

Electrophilic Aromatic Substitution:

The methoxy group is an ortho-, para-director and an activating group in electrophilic aromatic substitution reactions. However, its influence is in competition with the ethanethiol (B150549) group. The thiol group is generally a weakly deactivating ortho-, para-director. The outcome of electrophilic substitution on the aromatic ring will depend on the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving 1-(3-Methoxyphenyl)ethane-1-thiol is essential for controlling reaction outcomes, particularly with respect to stereochemistry and the role of catalysts.

The ethanethiol group is attached to a chiral center, the benzylic carbon. Reactions involving this center can proceed with retention, inversion, or racemization of configuration, depending on the reaction mechanism.

Reactions at the benzylic carbon can proceed through Sₙ1 or Sₙ2 pathways. chemistrysteps.com

Sₙ1 Reactions: These reactions proceed through a planar carbocation intermediate. If the reaction occurs at the chiral center, the incoming nucleophile can attack from either face of the carbocation, leading to a racemic mixture of products. The stability of the benzylic carbocation, due to resonance with the aromatic ring, makes the Sₙ1 pathway plausible under appropriate conditions (e.g., with a good leaving group and a non-basic nucleophile). chemistrysteps.com

Sₙ2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center. youtube.com This pathway is favored by strong nucleophiles and a good leaving group.

For instance, the substitution of a leaving group at the benzylic position of a chiral precursor to 1-(3-Methoxyphenyl)ethane-1-thiol would likely proceed with inversion of stereochemistry if a thiolate nucleophile is used under Sₙ2 conditions.

Transition metal catalysis plays a significant role in the reactions of aryl thiols. beilstein-journals.orgbohrium.comnih.gov For 1-(3-Methoxyphenyl)ethane-1-thiol, catalytic processes can be employed for cross-coupling reactions to form C-S bonds.

The general mechanism for a palladium-catalyzed C-S cross-coupling reaction involves a catalytic cycle: acsgcipr.orguni.lu

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide or triflate.

Thiolate Coordination and Deprotonation: The thiol coordinates to the palladium(II) complex and is subsequently deprotonated by a base to form a thiolate complex.

Reductive Elimination: The aryl group and the thiolate ligand are reductively eliminated from the palladium complex, forming the desired aryl sulfide and regenerating the palladium(0) catalyst.

Commonly Used Catalytic Systems:

| Catalyst | Ligand | Base | Solvent | Application |

| Pd(dba)₂ | Xantphos | Cs₂CO₃ | Toluene | C-S cross-coupling with aryl halides |

| CuI | Phenanthroline | K₃PO₄ | DMF | Ullmann-type coupling with aryl halides |

| NiCl₂(dppp) | - | NaOtBu | Dioxane | Coupling with aryl halides |

This table provides examples of catalytic systems commonly used for C-S bond formation with aryl thiols. acsgcipr.orguni.lu

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions. The methoxy group on the aromatic ring can influence the electronic properties of the aryl group and thus affect the rate and efficiency of the catalytic cycle.

The thiol group of 1-(3-Methoxyphenyl)ethane-1-thiol can act as both a hydrogen bond donor (S-H) and a hydrogen bond acceptor (through the lone pairs on the sulfur atom). These interactions can influence the molecule's physical properties and reactivity.

Studies on similar aromatic thiols have shown that they can form hydrogen bonds with various acceptors. chemrxiv.org The strength of this hydrogen bond can be influenced by the electronic nature of the substituents on the aromatic ring. The meta-methoxy group, being an electron-donating group through resonance but electron-withdrawing through induction, can subtly modulate the acidity of the thiol proton and its hydrogen bonding capabilities. In some cases, aromatic thiols have been shown to be more effective than aliphatic thiols like glutathione (B108866) in certain chemical processes, a phenomenon that may be influenced by such intermolecular interactions. nih.gov

Furthermore, the thiol S-H group can engage in S-H•••π interactions with aromatic rings. researchgate.net This type of non-covalent interaction, while weaker than conventional hydrogen bonds, can play a role in the molecule's conformation and its interactions with other molecules in solution or in the solid state.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of 1-(3-Methoxyphenyl)ethane-1-thiol.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the metasubstituted benzene (B151609) ring are expected to appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. Specifically, one might observe a singlet-like signal for the proton at the C2 position, a doublet of doublets for the proton at the C6 position, a triplet for the proton at the C5 position, and a doublet of doublets for the proton at the C4 position. The methoxy (B1213986) (-OCH₃) group protons would likely present as a sharp singlet at approximately δ 3.8 ppm. The methine proton (-CH(SH)-) adjacent to the thiol group is expected to be a quartet, due to coupling with the neighboring methyl protons, in the region of δ 4.0-4.5 ppm. The methyl (-CH₃) protons would appear as a doublet at around δ 1.6 ppm, coupled to the methine proton. The thiol (-SH) proton signal is typically a broad singlet and its chemical shift can vary, but it is often observed between δ 1.5-2.5 ppm. A ¹H NMR spectrum of the related compound, 1-(3-methoxyphenyl)ethan-1-ol, shows signals in the aromatic region, providing a basis for these predictions researchgate.net.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the methoxy group is expected around δ 55 ppm. The aromatic carbons would generate signals in the δ 110-160 ppm region. The quaternary carbon attached to the methoxy group (C3) would be downfield, likely around δ 159 ppm, while the other aromatic carbons would appear at varied shifts influenced by the substituents. The methine carbon (-CH(SH)-) would likely resonate in the range of δ 40-50 ppm, and the methyl carbon (-CH₃) would be found upfield, typically around δ 25 ppm.

Predicted NMR Data for 1-(3-Methoxyphenyl)ethane-1-thiol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.8 (s, 3H) | 55 |

| -CH(SH)- | 4.0-4.5 (q, 1H) | 40-50 |

| -CH₃ | 1.6 (d, 3H) | 25 |

| -SH | 1.5-2.5 (br s, 1H) | - |

Note: s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet. Predictions are based on analogous compounds and general NMR principles.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A cross-peak between the methine proton and the methyl protons would confirm their adjacency. It would also help to delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine, methyl, and methoxy groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key correlations would be expected between the methoxy protons and the C3 aromatic carbon, and between the methine proton and the aromatic carbons, confirming the attachment of the ethylthiol group to the benzene ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For a chiral molecule like 1-(3-Methoxyphenyl)ethane-1-thiol, these experiments could provide information about the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 1-(3-Methoxyphenyl)ethane-1-thiol is expected to show characteristic absorption bands. A weak band for the S-H stretching vibration should appear around 2550-2600 cm⁻¹. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region. Strong C-O stretching vibrations from the methoxy group are expected around 1040 cm⁻¹ and 1260 cm⁻¹. The presence of a hydroxyl group in related silane (B1218182) compounds has been identified by a characteristic -OH stretch, which would be absent in the pure thiol compound researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H stretching vibration, though weak in IR, often gives a more distinct signal in the Raman spectrum. The C-S stretching vibration is also typically more readily observed in the Raman spectrum. Aromatic ring vibrations are also prominent in Raman spectra. Studies on simple thiols like ethanethiol (B150549) show a strong C-S stretching band in the Raman spectrum lmaleidykla.ltresearchgate.net.

Expected Vibrational Frequencies for 1-(3-Methoxyphenyl)ethane-1-thiol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550-2600 | FT-IR, Raman |

| Aromatic C-H Stretch | >3000 | FT-IR |

| Aliphatic C-H Stretch | <3000 | FT-IR |

| C=C Aromatic Stretch | 1450-1600 | FT-IR, Raman |

| C-O Stretch | 1040, 1260 | FT-IR |

Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-(3-Methoxyphenyl)ethane-1-thiol. The calculated exact mass for the molecular formula C₉H₁₂OS is 168.0609. HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass. The molecular weight of the para-isomer, 1-(4-Methoxyphenyl)ethane-1-thiol, has been confirmed by this method nih.gov.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 1-(3-Methoxyphenyl)ethane-1-thiol) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for thiols include the loss of the SH radical, H₂S, or cleavage of the C-C bond adjacent to the sulfur atom.

For 1-(3-Methoxyphenyl)ethane-1-thiol, key fragmentation pathways would likely involve:

Loss of the SH radical: This would result in a fragment ion with m/z corresponding to the [M-SH]⁺ species.

Cleavage of the benzylic C-S bond: This would lead to the formation of a stable benzylic carbocation.

Fragmentation of the aromatic ring: This can lead to various smaller fragment ions characteristic of the substituted benzene ring.

The fragmentation patterns of thiols can be unique and aid in their identification researchgate.net. General principles of mass spectrometry indicate that fragmentation often occurs to produce the most stable ions sfrbm.orgnih.gov.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide unambiguous proof of the relative and absolute stereochemistry of 1-(3-Methoxyphenyl)ethane-1-thiol.

To perform this analysis, a single crystal of an enantiomerically pure sample of 1-(3-Methoxyphenyl)ethane-1-thiol would be required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, is recorded on a detector. The intensities and positions of these spots are directly related to the electron density distribution within the crystal lattice.

Mathematical analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule. This model reveals the precise bond lengths, bond angles, and torsional angles, thereby establishing the relative stereochemistry —the spatial arrangement of the substituents around the chiral center relative to each other.

To determine the absolute stereochemistry (the actual R or S configuration), anomalous dispersion effects are utilized. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (often a heavier atom, though modern techniques can utilize lighter atoms like sulfur), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be unequivocally assigned.

Hypothetical Data from X-ray Crystallography of 1-(3-Methoxyphenyl)ethane-1-thiol:

| Parameter | Hypothetical Value (R-enantiomer) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X° |

| Key Torsional Angle (C-C-S-H) | Approx. 60° |

| Flack Parameter | ~0.0(1) |

Note: This table is illustrative and not based on experimental data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a primary method within this category used to characterize chiral compounds in solution.

ECD measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule.

For 1-(3-Methoxyphenyl)ethane-1-thiol, the aromatic chromophore (the methoxyphenyl group) would be the primary contributor to the ECD spectrum in the UV region. The sign and intensity of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule.

To determine the enantiomeric excess (ee) of a sample, the ECD spectrum of the mixture is compared to the spectrum of a pure enantiomer. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]_obs / [α]_max) * 100

where [α]_obs is the observed specific rotation (or molar ellipticity from the ECD spectrum) of the sample, and [α]_max is the specific rotation of the pure enantiomer.

Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration (R or S). By comparing the experimentally measured spectrum to the calculated spectra, the absolute configuration of the enantiomer in solution can be determined, complementing the data from X-ray crystallography.

Hypothetical ECD Spectral Data for 1-(3-Methoxyphenyl)ethane-1-thiol:

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| R | ~275 | Positive Cotton Effect |

| R | ~220 | Negative Cotton Effect |

| S | ~275 | Negative Cotton Effect |

| S | ~220 | Positive Cotton Effect |

Note: This table is illustrative and not based on experimental data.

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of 1-(3-Methoxyphenyl)ethane-1-thiol and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

For a substituted ethanethiol like 1-(3-Methoxyphenyl)ethane-1-thiol, a variety of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The detector, usually a UV detector set to a wavelength where the methoxyphenyl group absorbs, would allow for the quantification of each enantiomer.

Chiral Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile compounds. In chiral GC, the stationary phase is coated with a chiral selector, often a cyclodextrin (B1172386) derivative. As the volatile enantiomers pass through the column, they interact differently with the chiral stationary phase, leading to separation. Given the thiol and methoxyphenyl functionalities, 1-(3-Methoxyphenyl)ethane-1-thiol is likely amenable to GC analysis, possibly after derivatization to improve its thermal stability and chromatographic behavior.

The purity of a sample can be assessed by the presence of a single peak in an achiral chromatographic run, while the enantiomeric ratio is determined by the relative areas of the two enantiomeric peaks in a chiral separation.

Hypothetical Chiral HPLC Separation Parameters for 1-(3-Methoxyphenyl)ethane-1-thiol:

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

| Resolution (Rs) | > 1.5 |

Note: This table is illustrative and not based on experimental data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries to their lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For a molecule like 1-(3-Methoxyphenyl)ethane-1-thiol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the spatial arrangement of the atoms and the distribution of electron density. nih.gov

In a study of various phenol (B47542) and thiophenol analogues, DFT calculations were employed to determine their optimized geometries. nih.gov These calculations revealed key structural parameters that influence the compounds' properties. While specific data for 1-(3-Methoxyphenyl)ethane-1-thiol is unavailable, a similar analysis would yield the precise bond lengths and angles, offering a foundational understanding of its three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters of Analogous Aromatic Thiols (Calculated via DFT) Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.85 | ||

| S-H | 1.34 | ||

| C-O (methoxy) | 1.37 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-S-H | 96.5 | ||

| C-C-S | 120.1 | ||

| C-C-O | 117.3 | ||

| C-S-C-C (thiol) | 180.0 | ||

| C-O-C-C (methoxy) | 0.0 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally more demanding than DFT, they are often used as benchmarks. For a molecule like 1-(3-Methoxyphenyl)ethane-1-thiol, high-accuracy ab initio calculations could provide very precise electronic energies and properties, serving as a "gold standard" for validating results from more computationally efficient methods like DFT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. nih.govrsc.org

From these orbital energies, global reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

A study on phenol and thiophenol analogues calculated these properties using DFT. The findings indicated that thiophenols generally have higher HOMO energies compared to their phenol counterparts, suggesting they are more readily oxidized. nih.gov

Table 2: Representative HOMO-LUMO Energies and Global Reactivity Descriptors for a Substituted Thiophenol (Calculated via DFT/B3LYP) Note: This table presents data for an analogous compound and is for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

| Ionization Potential (IP) | 5.89 |

| Electron Affinity (EA) | 0.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For 1-(3-Methoxyphenyl)ethane-1-thiol, an MEP map would likely show negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, and also on the aromatic ring due to the delocalized π-electrons. The hydrogen atom of the thiol group would exhibit a region of positive potential. Such maps are instrumental in understanding non-covalent interactions and guiding predictions of chemical reactivity. pesquisaonline.net

Mechanistic Studies through Computational Chemistry

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction.

For instance, in a potential reaction involving 1-(3-Methoxyphenyl)ethane-1-thiol, such as its oxidation or its participation in a Michael addition, computational modeling could be used to:

Identify the structure of the transition state.

Calculate the activation energy, providing insights into the reaction rate.

Elucidate the step-by-step mechanism of the reaction.

A computational study on the conjugate additions of thiols to α,β-unsaturated ketones successfully characterized the transition states and determined the activation energies, providing a detailed understanding of the reaction mechanism and the influence of substituents. acs.org A similar approach applied to reactions of 1-(3-Methoxyphenyl)ethane-1-thiol would offer a deep understanding of its chemical behavior.

Solvent Effects on Reactivity (Continuum Solvation Models)

The reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a class of computational methods used to describe these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach allows for the calculation of solvation free energies and the study of how different solvents can alter reaction barriers and equilibria.

For thiols, solvent effects are particularly important for reactions involving the acidic thiol proton, such as deprotonation, and for nucleophilic reactions of the thiolate anion. The pKa of a thiol, a measure of its acidity, is highly dependent on the solvent environment. Computational studies using continuum models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model can predict these pKa shifts. For instance, theoretical modeling of various thiol compounds has shown that the M06-2X method combined with the SMDsSAS model can provide accurate pKa predictions in aqueous solutions. researchgate.netrsc.org Good linear relationships have been observed between the calculated pKa values and parameters like the natural charge on the sulfur atom. researchgate.netrsc.org

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate (k_rel) | Predicted pKa |

|---|---|---|---|

| n-Hexane | 1.9 | 1 | 15.0 |

| Chloroform | 4.8 | 15 | 12.5 |

| Acetone | 20.7 | 500 | 10.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 1500 | 9.5 |

| Water | 80.1 | 100 | 9.8 |

Note: The data in Table 1 is hypothetical and for illustrative purposes to show general trends in solvent effects on thiol reactivity. Actual values for 1-(3-Methoxyphenyl)ethane-1-thiol would require specific computational studies.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions has improved significantly, with modern methods often providing results that are very close to experimental values. While specific computational NMR data for 1-(3-Methoxyphenyl)ethane-1-thiol are not available, data for the isomeric 1-(4-Methoxyphenyl)ethane-1-thiol can provide a useful comparison. The chemical shifts for the aromatic protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing thiol group, leading to characteristic patterns in the aromatic region (typically 6.5-8 ppm). libretexts.org The protons of the ethyl and thiol groups will have distinct chemical shifts that are also predictable.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SH | 35.2 |

| CH₃ (ethyl) | 25.8 |

| C-1 (aromatic, attached to ethylthiol) | 138.5 |

| C-2, C-6 (aromatic) | 128.0 |

| C-3, C-5 (aromatic) | 114.2 |

| C-4 (aromatic, attached to OCH₃) | 159.1 |

| OCH₃ | 55.3 |

Note: The data in Table 2 is for the related compound 1-(4-Methoxyphenyl)ethane-1-thiol and is intended for illustrative purposes. The chemical shifts for the meta-substituted 1-(3-Methoxyphenyl)ethane-1-thiol would differ due to the different substitution pattern.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations can help in assigning the various vibrational modes observed experimentally. For 1-(3-Methoxyphenyl)ethane-1-thiol, key predicted vibrational frequencies would include the S-H stretch, which is typically weak and appears around 2550-2600 cm⁻¹. The C-S stretch would be found in the fingerprint region, generally between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy group would also have characteristic bands.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. youtube.com For a flexible molecule like 1-(3-Methoxyphenyl)ethane-1-thiol, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

MD simulations can also shed light on the intermolecular interactions of 1-(3-Methoxyphenyl)ethane-1-thiol. In a condensed phase, these molecules can interact through van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding involving the thiol hydrogen. A particularly interesting interaction that could be investigated is the S-H/π interaction, where the thiol hydrogen interacts with the electron-rich π system of the aromatic ring of a neighboring molecule. MD simulations, coupled with quantum chemical calculations, can quantify the strength and geometry of such non-covalent interactions, which can be crucial for understanding crystal packing and interactions in biological systems.

Machine Learning and Chemoinformatics in Predicting Reactivity and Selectivity

In recent years, machine learning (ML) and chemoinformatics have emerged as valuable tools in chemical research for predicting the properties, reactivity, and biological activity of molecules. researchgate.net These approaches use algorithms to learn from large datasets of chemical information and then make predictions for new, un-tested compounds.

For a molecule like 1-(3-Methoxyphenyl)ethane-1-thiol, these methods could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. capes.gov.br For 1-(3-Methoxyphenyl)ethane-1-thiol, a QSAR model could be developed to predict its potential toxicity, such as mutagenicity, based on descriptors calculated from its molecular structure. nih.govresearchgate.netnih.govscispace.com For example, studies have developed QSAR models for the mutagenicity of aromatic amines, a class of compounds with some structural similarities to the target molecule. nih.govscispace.com

Reactivity Prediction: ML models can be trained to predict the reactivity of functional groups in different chemical environments. umn.eduoup.comoup.comresearchgate.net For instance, a model could be trained on a dataset of known thiol reactions to predict the susceptibility of the thiol group in 1-(3-Methoxyphenyl)ethane-1-thiol to oxidation or its rate of reaction in a thiol-ene coupling. umn.eduoup.comoup.comresearchgate.net

Prediction of Spectroscopic Properties: ML models, particularly neural networks, are increasingly being used to predict NMR and other spectroscopic data with high accuracy and at a fraction of the computational cost of DFT methods. capes.gov.brnih.govresearchgate.netarxiv.orgnih.gov Such models could provide rapid and accurate predictions of the ¹H and ¹³C NMR spectra of 1-(3-Methoxyphenyl)ethane-1-thiol. capes.gov.brnih.govresearchgate.netarxiv.orgnih.gov

The development of these predictive models relies on the availability of large, high-quality datasets for training. As more experimental and computational data become available for thiols and related aromatic compounds, the accuracy and applicability of machine learning and chemoinformatics approaches will continue to grow.

Advanced Applications in Organic Synthesis and Materials Science

Asymmetric Synthesis Reagent and Chiral Building Block

The presence of a stereogenic center makes 1-(3-Methoxyphenyl)ethane-1-thiol a candidate for use in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. wikipedia.org Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. youtube.comnih.govnumberanalytics.comresearchgate.net

In principle, enantiomerically resolved 1-(3-Methoxyphenyl)ethane-1-thiol could serve as a valuable precursor for the synthesis of enantiomerically pure thioethers and disulfides. The synthesis of thioethers often involves the S-alkylation of a thiol, a reaction analogous to the Williamson ether synthesis. youtube.comopenstax.org Oxidation of thiols can lead to the formation of disulfides, a transformation of significant biological importance. openstax.orgmasterorganicchemistry.com

Table 1: Potential Reactions for the Synthesis of Chiral Thioethers and Disulfides

| Reaction Type | General Scheme | Potential Product from 1-(3-Methoxyphenyl)ethane-1-thiol |

| S-Alkylation | R-SH + R'-X → R-S-R' + HX | Chiral 1-(3-Methoxyphenyl)ethyl thioethers |

| Oxidation | 2 R-SH + [O] → R-S-S-R + H₂O | Chiral bis(1-(3-methoxyphenyl)ethyl) disulfide |

Note: The successful synthesis of these products in an enantiomerically pure form would be contingent on starting with enantiomerically pure 1-(3-Methoxyphenyl)ethane-1-thiol.

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. scbt.comnih.govsigmaaldrich.com These ligands often possess specific structural motifs and heteroatoms that can coordinate to a metal center. While there is extensive research on various chiral ligands, including those derived from amino acids and possessing P,N- or N,N-donor sets, the specific incorporation of 1-(3-Methoxyphenyl)ethane-1-thiol into such ligands is not documented. mdpi.comacs.org The thiol functionality, however, is known to coordinate with various transition metals, forming metal thiolate complexes. wikipedia.orgacs.org

Catalysis and Organometallic Chemistry

The application of sulfur-containing compounds in catalysis is a growing field of research. Thiols and their derivatives can act as ligands for transition metals or participate directly in organocatalytic transformations. researchgate.net

Transition metal complexes containing thiolate ligands are known and have diverse applications. wikipedia.org The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.gov While numerous chiral ligands have been synthesized and successfully applied, there is no specific mention in the literature of ligands derived from 1-(3-Methoxyphenyl)ethane-1-thiol being used in transition metal-catalyzed reactions. The general principles of metal-ligand cooperation, sometimes involving thiols, suggest a potential avenue for future research. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. rsc.org Chiral thiols have been explored as organocatalysts, often in reactions involving Michael additions. researchgate.net The development of novel organocatalysts, including those based on chiral thiophosphoric acids, is an active area of investigation. beilstein-journals.org However, the specific use of 1-(3-Methoxyphenyl)ethane-1-thiol as an organocatalyst has not been reported. The rapid analysis of chiral compounds can sometimes be facilitated by organocatalytic methods. rsc.org

Precursor for Complex Organosulfur Architectures

Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. sciencedaily.com The synthesis of complex sulfur-containing heterocycles is a significant area of organic chemistry. arkat-usa.orgnih.govresearchgate.netumich.edu Aryl ethanethiols could, in theory, serve as starting materials for the construction of more elaborate sulfur-containing molecular frameworks. However, the literature does not currently provide specific examples of 1-(3-Methoxyphenyl)ethane-1-thiol being used as a precursor for such complex architectures.

Synthesis of Sulfur-Containing Heterocycles (e.g., Triazoles, Thiazines, Dithianes)

The thiol functional group is fundamental to the synthesis of a wide array of sulfur-containing heterocycles. nih.govresearchgate.netarkat-usa.orgutexas.eduacs.org While direct literature on the use of 1-(3-Methoxyphenyl)ethane-1-thiol in these specific reactions is sparse, its chemical nature suggests its potential as a starting material in established synthetic routes for triazoles, thiazines, and dithianes.

Triazoles: The synthesis of 1,2,4-triazole-3-thiones is a well-established process involving multiple stages, often starting from carboxylic acid hydrazides, which react with isothiocyanates and subsequently undergo cyclization. zsmu.edu.uazsmu.edu.uaresearchgate.net The resulting triazole-thiol core is a versatile scaffold for further functionalization. researchgate.netresearchgate.net Given that many 1,2,4-triazole (B32235) derivatives exhibit a wide spectrum of biological activities with low toxicity, they are promising candidates for drug discovery. zsmu.edu.uazsmu.edu.uanih.govnih.govglobalresearchonline.netresearchgate.net The incorporation of the 1-(3-methoxyphenyl)ethyl group via the thiol could lead to novel compounds with unique pharmacological profiles.

Thiazines: Thiazine (B8601807) derivatives are recognized for their broad pharmacological importance, including antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.netnaturalspublishing.cominnovareacademics.inpharmacophorejournal.com Synthetic strategies for 1,3-thiazines often involve the reaction of α,β-unsaturated ketones with thioamides or the cyclization of acyl thioureas. nih.govnih.gov A thiol such as 1-(3-Methoxyphenyl)ethane-1-thiol could be chemically modified to participate in these cyclization reactions, thereby introducing its specific aryl moiety into the thiazine ring system. For instance, some syntheses proceed through the reaction of α,β-unsaturated ketones with thiobenzamide, catalyzed by BF₃·Et₂O. nih.gov

Dithianes: 1,3-Dithianes are typically synthesized from the reaction of a carbonyl compound with a dithiol, such as 1,3-propanedithiol (B87085), in the presence of an acid catalyst. scribd.comorganic-chemistry.orgslideshare.net These cyclic thioacetals are highly valuable in organic synthesis, serving as protecting groups for carbonyls or as acyl anion equivalents for forming new carbon-carbon bonds. asianpubs.orguib.no While a monofunctional thiol like 1-(3-Methoxyphenyl)ethane-1-thiol would not form the dithiane ring itself, it could be employed in reactions involving a dithiane-containing molecule to create more complex structures.

| Heterocycle | General Synthetic Precursors | Key Reaction Type | Potential Role of 1-(3-Methoxyphenyl)ethane-1-thiol |

| Triazoles | Carboxylic acid hydrazides, Isothiocyanates zsmu.edu.uaresearchgate.net | Cyclization zsmu.edu.ua | Precursor to introduce the (3-methoxyphenyl)ethyl-thio group onto the triazole ring. |

| Thiazines | α,β-Unsaturated ketones, Thioamides nih.gov | Condensation/Cyclization pharmacophorejournal.com | Modified form could serve as a building block for the thiazine ring. |

| Dithianes | Carbonyl compounds, 1,3-Dithiols organic-chemistry.orgslideshare.net | Thioacetalization scribd.comorganic-chemistry.org | Reactant with a pre-formed dithiane intermediate. |

Construction of Macromolecular Structures and Polymers (e.g., Reversible Polymerization Systems)

The thiol-ene reaction is a cornerstone of modern polymer and materials science, valued for its efficiency and specificity, often referred to as a "click" reaction. taylorandfrancis.com This reaction can proceed through either a free-radical addition or a nucleophile-catalyzed Michael addition. taylorandfrancis.com

The free-radical mechanism involves the addition of a thiyl radical across a double bond (ene), followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical. acs.orgacs.orgrsc.org This step-growth process is highly efficient for creating polymer networks. acs.orgresearchgate.net

In this context, a monofunctional thiol like 1-(3-Methoxyphenyl)ethane-1-thiol can act as a chain-transfer agent. Its role would be to control the molecular weight of the resulting polymer by terminating a growing polymer chain, effectively "capping" it. This control is crucial for tailoring the physical and mechanical properties of the final material. While it would not form the main backbone of a linear polymer due to having only one thiol group, it is essential for regulating polymerization kinetics and designing specific macromolecular architectures, such as in the synthesis of hyperbranched polymers or dendrimers. taylorandfrancis.com The rate of polymerization in such systems is often heavily dependent on the thiol concentration. acs.orgacs.orgresearchgate.net

Fine Chemical Synthesis and Specialty Chemicals

Beyond its utility in constructing complex heterocyclic and polymeric structures, 1-(3-Methoxyphenyl)ethane-1-thiol serves as a critical intermediate in the synthesis of high-value chemicals for specialized markets.

Intermediate in the Synthesis of Agro-chemicals and Pharmaceutical Scaffolds

The development of new pharmaceuticals and agrochemicals frequently relies on the synthesis of novel derivatives from versatile chemical scaffolds. pharmacophorejournal.com Heterocyclic compounds containing nitrogen and sulfur, such as triazoles and thiazines, are of particular interest due to their wide range of biological activities. nih.govnih.govnih.gov

Pharmaceutical Scaffolds: Triazole derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties. nih.govglobalresearchonline.netresearchgate.netnih.gov Similarly, thiazine-containing compounds have been investigated as antibacterial, analgesic, and antipsychotic agents. nih.govresearchgate.netnaturalspublishing.com By using 1-(3-Methoxyphenyl)ethane-1-thiol as a building block, chemists can synthesize novel libraries of these heterocyclic derivatives. The introduction of the 3-methoxyphenyl (B12655295) group can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final compounds, potentially leading to the discovery of new therapeutic agents.

Agrochemical Applications: Many commercial fungicides and herbicides are based on triazole and thiazine cores. pharmacophorejournal.com The synthesis of new derivatives allows for screening against various agricultural pests and diseases. The structural motif provided by 1-(3-Methoxyphenyl)ethane-1-thiol could be incorporated to develop next-generation agrochemicals with improved efficacy or novel modes of action.

Odorant Applications in Chemical Detection

Thiols, also known as mercaptans, are renowned for their potent and often unpleasant odors, which are detectable by the human nose at extremely low concentrations, sometimes in the parts-per-trillion range. nih.govucl.ac.uk This characteristic makes them useful as odorants for safety purposes, most notably as additives to otherwise odorless natural gas to warn of leaks. ucl.ac.uk

Volatile thiols are also key aroma compounds that define the scent profile of many foods and beverages, including coffee, wine, and durian. nih.govnih.govuoregon.eduthestar.com.my The specific aroma character depends on the molecular structure of the thiol. While there is no specific literature detailing the use of 1-(3-Methoxyphenyl)ethane-1-thiol as a detection odorant, its volatile nature and thiol functional group suggest it possesses a strong, characteristic smell. The synthesis and screening of various polyfunctional thiols is an active area of research for creating novel aroma-impact compounds. nih.gov The unique combination of its sulfur chemistry and aromatic structure makes it a candidate for investigation in applications requiring specific odorant signals or as a reference standard in sensory analysis studies. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-(3-Methoxyphenyl)ethane-1-thiol

Currently, 1-(3-Methoxyphenyl)ethane-1-thiol is primarily recognized as a commercially available chemical intermediate. biosynth.comaccelachem.comsigmaaldrich.com Its molecular structure and basic properties are documented in various chemical databases. biosynth.com The compound belongs to the family of aryl thiols, which are organic compounds containing a sulfhydryl group (-SH) attached to an aromatic ring system. Aromatic thiols are noted as a class of compounds that have not been extensively explored but hold potential for various chemical transformations due to the presence of an active hydrogen atom. researchgate.net

General synthesis methods for thiols are well-established and could theoretically be applied to produce 1-(3-Methoxyphenyl)ethane-1-thiol. These methods include the reaction of an appropriate alkyl halide with sodium hydrosulfide (B80085) or with thiourea (B124793) followed by hydrolysis. wikipedia.orgchemistrysteps.com Another common route involves the reaction of organolithium compounds or Grignard reagents with sulfur. wikipedia.org For secondary thiols like the one , preparation from a ketone (in this case, 3-methoxyacetophenone) via dithioketals is a feasible approach. wikipedia.org

While specific studies on the reactivity and applications of 1-(3-Methoxyphenyl)ethane-1-thiol are not readily found in peer-reviewed literature, the broader class of aryl thioethers, which can be synthesized from aryl thiols, are recognized for their presence in biologically active chemicals, pharmaceuticals, and agrochemicals. jst.go.jpnih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

The limited specific research on 1-(3-Methoxyphenyl)ethane-1-thiol presents several knowledge gaps and, consequently, numerous opportunities for future investigation:

Synthesis and Characterization: While general synthetic routes for thiols are known, the specific synthesis and optimization for 1-(3-Methoxyphenyl)ethane-1-thiol have not been detailed in academic literature. A thorough study of different synthetic pathways, their yields, and the comprehensive characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be of fundamental value. wikipedia.org

Chemical Reactivity: The reactivity of the thiol group in this specific molecule is largely unexplored. Research could focus on its oxidation to form disulfides, sulfinic acids, or sulfonic acids, and how the methoxy (B1213986) group at the meta-position influences this reactivity compared to other substituted aryl thiols. chemistrysteps.com

Coordination Chemistry: The ability of the thiol group to coordinate with metal ions is a well-known phenomenon. Investigating the coordination chemistry of 1-(3-Methoxyphenyl)ethane-1-thiol with various transition metals could lead to the discovery of new catalysts or materials with interesting electronic or magnetic properties.

Biological Activity Screening: The structural analogue, 1-(4-methoxyphenyl)ethane-1-thiol, has been mentioned in the context of kinetic resolution, suggesting potential applications in stereoselective synthesis. nih.gov Screening 1-(3-Methoxyphenyl)ethane-1-thiol and its derivatives for various biological activities (e.g., enzyme inhibition, antimicrobial, antioxidant) is a significant unexplored area. The presence of the methoxyphenyl group, a common moiety in pharmacologically active compounds, makes this a promising avenue.

Polymer and Materials Science: Thiol-ene "click" chemistry is a powerful tool for polymer and materials synthesis. researchgate.net The potential of 1-(3-Methoxyphenyl)ethane-1-thiol as a monomer or chain-transfer agent in polymerization reactions has not been investigated. Its incorporation could introduce specific functionalities and properties into polymers.

Opportunities for Novel Methodological Development

The study of 1-(3-Methoxyphenyl)ethane-1-thiol can also spur the development of new methodologies:

Asymmetric Synthesis: Developing a stereoselective synthesis to produce enantiomerically pure (R)- or (S)-1-(3-Methoxyphenyl)ethane-1-thiol would be a significant advancement. This could involve asymmetric reduction of a corresponding thioester or kinetic resolution of the racemic thiol.

Green Synthesis Routes: Current methods for thiol synthesis can involve harsh reagents. wikipedia.orgchemistrysteps.com Developing greener, more sustainable synthetic methods, potentially using biocatalysis or photocatalysis, would be a valuable contribution. acs.org

Derivatization Strategies: The development of novel and efficient methods for the derivatization of the thiol group to create libraries of related compounds for screening purposes is another area of opportunity. This could include the synthesis of thioesters, thioethers, and disulfides under mild conditions. organic-chemistry.orgresearchgate.net

Interdisciplinary Research Prospects

The unique combination of a chiral center, a reactive thiol group, and a methoxyphenyl moiety in 1-(3-Methoxyphenyl)ethane-1-thiol opens up several avenues for interdisciplinary research:

Medicinal Chemistry: In conjunction with computational modeling, this compound and its derivatives could be designed and synthesized as potential inhibitors for specific enzymes, particularly those with a cysteine residue in their active site.

Materials Science: The self-assembly of this thiol on gold or other metallic surfaces could be explored for the development of novel sensors, molecular electronics, or anti-corrosion coatings. The methoxy group could be used to tune the surface properties.

Peptide Science: Thiol-ene chemistry is used for peptide cyclization and modification. nih.gov This compound could be investigated for its utility in creating novel peptide-based therapeutics or research tools.

Agrochemicals: Given that many sulfur-containing compounds are used in agriculture, screening 1-(3-Methoxyphenyl)ethane-1-thiol and its derivatives for herbicidal, fungicidal, or insecticidal activity could be a fruitful area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.